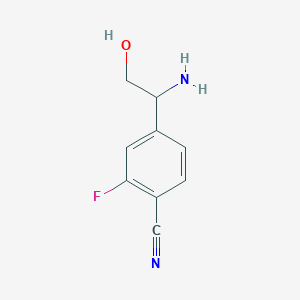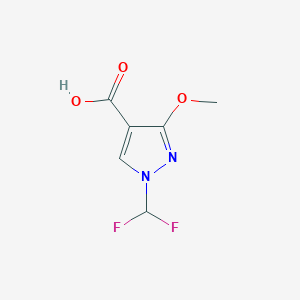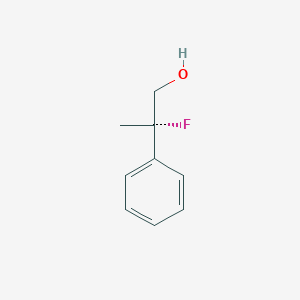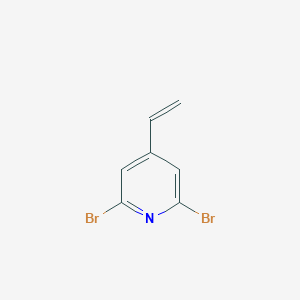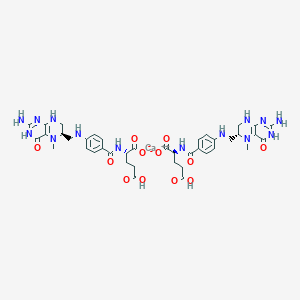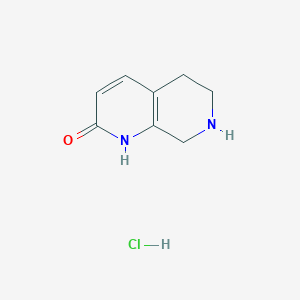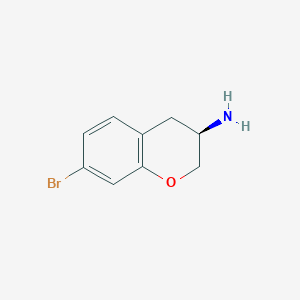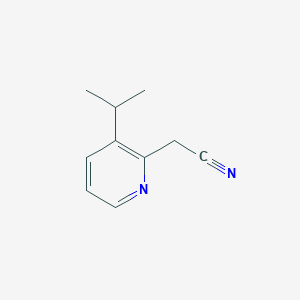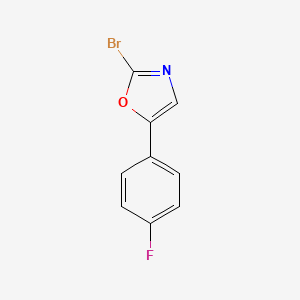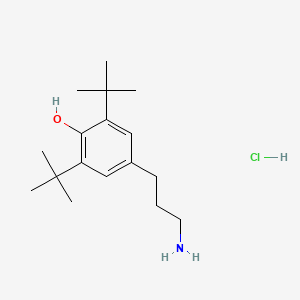
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an aminopropyl group attached to a phenol ring, which is further substituted with two tert-butyl groups. This compound is often used in various scientific research applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride typically involves the reaction of 2,6-di-tert-butylphenol with 3-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to streamline production.
化学反応の分析
Types of Reactions
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminopropyl group can be reduced to form primary amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The phenol group can also participate in redox reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and silanization processes.
N-(3-Aminopropyl)methacrylamide hydrochloride: Utilized in polymer synthesis and copolymerization reactions.
3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid: A metabolite studied for its biological activity.
Uniqueness
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both aminopropyl and tert-butyl groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C17H30ClNO |
|---|---|
分子量 |
299.9 g/mol |
IUPAC名 |
4-(3-aminopropyl)-2,6-ditert-butylphenol;hydrochloride |
InChI |
InChI=1S/C17H29NO.ClH/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6;/h10-11,19H,7-9,18H2,1-6H3;1H |
InChIキー |
WUKRKWJTKCBTPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



